4H-Azepin-4-one

Tautomerism Physicochemical Properties Drug Design

Source the fully unsaturated parent 4H‑azepin‑4‑one (C₆H₅NO, 107.11 Da) to access a reversible keto‑enol equilibrium (XLogP3 –0.3 ↔ 1.1; HBD 0 ↔ 1) that saturated azepan‑4‑one cannot provide. The cyclic vinylogous amide π‑system supports [5+2] photocycloaddition and latent‑electrophile covalent‑inhibitor design, while the 29.4 Ų TPSA (ketone) aligns with CNS permeability optimisation. This fragment‑grade scaffold populates under‑represented seven‑membered heterocycle space in screening decks.

Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
CAS No. 612548-36-4
Cat. No. B14239196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Azepin-4-one
CAS612548-36-4
Molecular FormulaC6H5NO
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CN=C1
InChIInChI=1S/C6H5NO/c8-6-2-1-4-7-5-3-6/h1-5H
InChIKeyGLZXFITXXAMCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Azepin-4-one (CAS 612548-36-4): Sourcing the Unsaturated Seven-Membered Azepinone Scaffold


4H-Azepin-4-one (CAS 612548-36-4) is the parent, fully unsaturated seven-membered nitrogen-containing heterocyclic ketone of the azepinone family. It is an aza-analogue of tropone and exists in equilibrium with its enol tautomer, 1-azacyclohepta-1,2,4,6-tetraen-4-ol [1]. The compound has a molecular formula of C₆H₅NO and a molecular weight of 107.11 g/mol. Its structure features a cyclic vinylogous amide with a conjugated diene system, which imparts distinct reactivity compared to its saturated counterpart, hexahydro-4H-azepin-4-one (azepan-4-one) [2]. Historically, azepin-4-ones have been described as one of the most elusive subclasses of monocyclic azepines, with the parent compound remaining unknown until relatively recent synthetic advances [3].

Why Azepan-4-one, Caprolactam, or Isomeric Azepinones Cannot Replace 4H-Azepin-4-one in Structure-Activity Studies


The fully unsaturated 4H-azepin-4-one ring system is not functionally interchangeable with its saturated analog azepan-4-one, the 2-one isomer, or commercially abundant caprolactam. The conjugated diene π-system in 4H-azepin-4-one enables cycloaddition reactivity and electronic delocalization that are absent in the saturated hexahydro derivatives [1]. Critically, 4H-azepin-4-one participates in a keto-enol tautomerism that dynamically alters its hydrogen-bond donor capacity (0 HBD for the ketone; 1 HBD for the enol) and logP (Δ1.4 units between tautomers), providing a unique, condition-responsive pharmacophoric profile that fixed-state saturated analogs cannot mimic [2][3]. The position of the carbonyl at C4 versus C2 further differentiates the vector and electronic character of the hydrogen-bond acceptor, which can be decisive for target engagement in kinase and other active sites [4].

4H-Azepin-4-one: Quantified Differentiation Evidence Against Closest Analogs


Keto-Enol Tautomerism Dynamically Modulates Hydrogen-Bond Donor Count and Lipophilicity vs. Fixed Saturated Analogs

Unlike azepan-4-one, which has a fixed hydrogen-bond donor count (HBD = 1) and a single stable XLogP3 value (-0.4), 4H-azepin-4-one exists in a tautomeric equilibrium between the ketone form (4H-azepin-4-one) and the enol form (1-azacyclohepta-1,2,4,6-tetraen-4-ol). This equilibrium imparts a condition-dependent HBD profile (0 for the ketone; 1 for the enol) and a lipophilicity range spanning ΔXLogP3 = 1.4 units (ketone: -0.3; enol: 1.1). Such dynamic behaviour has no parallel in the saturated series [1][2].

Tautomerism Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Differentiates CNS Permeability Predictions from Saturated and Isomeric Azepinones

The computed TPSA of 4H-azepin-4-one (ketone form) is 29.4 Ų, while the enol tautomer registers 32.6 Ų. The saturated azepan-4-one has a TPSA of 29.1 Ų, and the 2H-azepin-2-one unsaturated isomer has an estimated TPSA of 29.1 Ų. The TPSA of the enol tautomer exceeds the commonly cited threshold of <30 Ų for optimal CNS penetration, whereas the ketone form falls just below it, suggesting that tautomer-controlled TPSA modulation could influence CNS exposure predictions [1][2][3].

CNS Drug Design TPSA Physicochemical Profiling

Unsaturation Enables Photochemical [5+2] Cycloaddition Access in Good Yields; Saturated Analogs Are Chemically Inert to This Transformation

The conjugated vinylogous amide system of 4H-azepin-4-one derivatives serves as the substrate for a photochemical [5+2] cycloaddition-rearrangement sequence that delivers substituted azepin-4-ones in yields up to 92% (Table 1, Entry 8: THF, 0.02 M, 48 h). The saturated azepan-4-one ring lacks the π-system required for this transformation and is simply unreactive under these conditions. This reaction constitutes one of the few efficient, high-yielding routes to functionalized seven-membered N-heterocycles [1].

Cycloaddition Photochemistry Scaffold Diversification

Azepin-4-ones Are the Rarest Isomeric Subclass; Procurement of the Parent Scaffold Addresses a Documented Gap in Heterocyclic Chemical Space

A comprehensive 1997 review established that among the three isomeric azepinones (2H-azepin-2-one, 3H-azepin-3-one, and 4H-azepin-4-one), the 4-one derivatives are 'particularly elusive' with only three prior synthetic reports and the parent compound itself unknown at that time. In contrast, derivatives of 2H-azepin-2-one are 'by far the most common', and the saturated azepan-4-one is a widely available commercial building block. A 2021 review further confirms that fused azepinones remain emerging scaffolds of medicinal importance, with the monocyclic parent still underrepresented in screening libraries [1][2].

Scaffold Rarity Chemical Space Synthetic Challenge

4H-Azepin-4-one: Highest-Value Research and Industrial Application Scenarios


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Campaigns Targeting Under-Explored Heterocyclic Space

Procure 4H-azepin-4-one as a low-molecular-weight (107.11 Da), fragment-like scaffold to populate screening libraries with an underrepresented seven-membered heterocycle. The dynamic keto-enol tautomerism (HBD = 0 ↔ 1) provides a unique pharmacophoric probe for protein-ligand interactions, while the TPSA of 29.4 Ų (ketone) places it favourably for CNS permeability optimization [1][2].

Synthetic Methodology: Photochemical [5+2] Cycloaddition Substrate for Diversification

Use 4H-azepin-4-one or its N-vinyl derivatives as a substrate for photochemical [5+2] cycloaddition-rearrangement sequences, which deliver functionalized azepin-4-ones in yields up to 92% under optimized conditions (THF, 0.02 M, 48 h). This transformation is inaccessible to the saturated analog azepan-4-one [3].

Tautomer-Dependent Physicochemical Profiling in Drug Design

Leverage the tautomeric equilibrium of 4H-azepin-4-one (ketone: XLogP3 = -0.3, HBD = 0; enol: XLogP3 = 1.1, HBD = 1) as a model system for studying how condition-dependent hydrogen-bond donor capacity and lipophilicity affect ADMET properties. The saturated azepan-4-one (XLogP3 = -0.4, HBD = 1, fixed) and the 2-one isomer serve as matched controls [1][2].

Chemical Biology: Covalent Probe Design Exploiting the Vinylogous Amide Electrophile

Employ the cyclic vinylogous amide moiety of 4H-azepin-4-one as a latent electrophile for covalent inhibitor design. The conjugated system can undergo Michael-type additions that are structurally impossible with the fully saturated azepane ring, enabling target-selective covalent modification strategies [3].

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